molecular formula C20H14N2O2 B5710171 4-imidazo[1,2-a]pyridin-2-ylphenyl benzoate

4-imidazo[1,2-a]pyridin-2-ylphenyl benzoate

Cat. No. B5710171
M. Wt: 314.3 g/mol
InChI Key: HYNHSBOIHJBFSP-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine derivatives are of significant interest in organic and medicinal chemistry due to their diverse biological activities and applications in chemical synthesis. "4-imidazo[1,2-a]pyridin-2-ylphenyl benzoate" represents a class of compounds within this family that has been explored for various synthetic and potential application purposes.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives often involves multicomponent reactions, providing a straightforward approach to these compounds. For example, Pan et al. (2010) disclosed a facile three-component reaction involving N,N-substituted imidazo[1,5-a]pyridine carbenes, aldehydes, and dimethyl acetylenedicarboxylate (DMAD) to produce different substituted furans, demonstrating the versatility of imidazo[1,5-a]pyridine derivatives in synthesis (Pan et al., 2010).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives, including "this compound," is characterized by the presence of a fused imidazo[1,2-a]pyridine core. This structural motif contributes to the compound's stability and reactivity. Alcarazo et al. (2005) provided insights into the stable N-heterocyclic carbenes derived from imidazo[1,5-a]pyridin-3-ylidenes, illustrating the structural versatility of these compounds (Alcarazo et al., 2005).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine derivatives engage in various chemical reactions, contributing to their broad utility in organic synthesis. Cao et al. (2014) developed a novel, metal-free, three-component reaction for constructing imidazo[1,2-a]pyridines, representing a facile approach for the formation of C-N, C-O, and C-S bonds (Cao et al., 2014).

Physical Properties Analysis

The physical properties of "this compound" and related derivatives are influenced by their molecular structure. These properties include solubility, melting point, and crystal structure, which are critical for their application in chemical synthesis and potential pharmaceutical applications.

Chemical Properties Analysis

The chemical properties of imidazo[1,2-a]pyridine derivatives, such as reactivity, stability, and functional group compatibility, are essential for their utilization in organic synthesis and potential biological applications. Studies like those by Yu et al. (2018) highlight strategies for the synthesis of imidazo[1,2-a]pyridine derivatives through carbene transformations or C-H functionalizations, underscoring the chemical versatility of these compounds (Yu et al., 2018).

Future Directions

The imidazo[1,2-a]pyridine scaffold has a wide range of applications in medicinal chemistry and material science . Therefore, future research might focus on developing new synthetic strategies and exploring further applications of this scaffold.

properties

IUPAC Name

(4-imidazo[1,2-a]pyridin-2-ylphenyl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2/c23-20(16-6-2-1-3-7-16)24-17-11-9-15(10-12-17)18-14-22-13-5-4-8-19(22)21-18/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNHSBOIHJBFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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